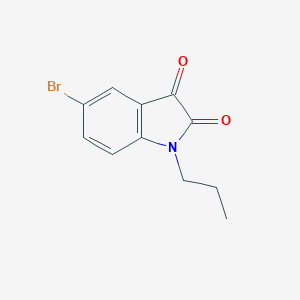

5-bromo-1-propyl-1H-indole-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-1-propylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOPTJFYJLURGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364986 | |

| Record name | 5-bromo-1-propyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312636-28-5 | |

| Record name | 5-bromo-1-propyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-bromo-1-propyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-1-propyl-1H-indole-2,3-dione, a valuable heterocyclic compound for various research and development applications. This document details the synthetic pathway, experimental protocols, and characterization data.

Synthetic Pathway Overview

The synthesis of this compound is a two-step process commencing with the bromination of isatin to yield 5-bromoisatin. This intermediate subsequently undergoes N-alkylation with propyl bromide to afford the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-bromo-1H-indole-2,3-dione (5-Bromoisatin)

This procedure details the regioselective bromination of isatin at the 5-position using pyridinium bromochromate (PBC).

Materials:

-

Isatin

-

Pyridinium bromochromate (PBC)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol or carbon tetrachloride for recrystallization

Procedure:

-

To a suspension of pyridinium bromochromate (12 mmol) in glacial acetic acid (25 mL), add a solution of isatin (10 mmol) in a minimal amount of glacial acetic acid.

-

Heat the reaction mixture at 90°C on a water bath for 20 minutes with constant stirring.

-

After completion of the reaction (monitored by TLC), pour the mixture into cold water (100 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by water.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol or carbon tetrachloride to yield 5-bromoisatin as a solid.[1]

Step 2: Synthesis of this compound

This protocol describes the N-propylation of 5-bromoisatin. The procedure is based on a closely related N-alkylation method and is expected to provide a high yield of the desired product.

Materials:

-

5-bromo-1H-indole-2,3-dione (5-Bromoisatin)

-

Propyl bromide

-

Potassium carbonate (K₂CO₃)

-

Tetra-n-butylammonium bromide (TBAB)

-

N,N-Dimethylformamide (DMF)

-

Hexane

-

Ethyl acetate

-

Ethanol for recrystallization

Procedure:

-

To a solution of 5-bromo-1H-indole-2,3-dione (1.76 mmol) in DMF (15 mL), add potassium carbonate (4.4 mmol) and tetra-n-butylammonium bromide (0.4 mmol).

-

To this stirred suspension, add propyl bromide (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Remove the DMF solvent from the filtrate in vacuo.

-

Purify the resulting residue by column chromatography on silica gel, using a hexane/ethyl acetate eluent system.

-

Combine the fractions containing the product and remove the solvent.

-

Recrystallize the purified product from analytical grade ethanol to obtain this compound.

Data Presentation

Reaction Data

| Step | Product | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield |

| 1 | 5-bromo-1H-indole-2,3-dione | Isatin | Pyridinium bromochromate | Acetic Acid | 20 min | 90°C | 89% |

| 2 | This compound | 5-Bromoisatin | Propyl bromide, K₂CO₃, TBAB | DMF | 48 h | Room Temp. | ~87% (estimated) |

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR Data (DMSO-d₆, δ ppm) |

| 5-bromo-1H-indole-2,3-dione | C₈H₄BrNO₂ | 226.03 | 249-250 | 7.74 (dd, J = 8.3, 1.9 Hz, 1H), 7.66 (d, J = 1.9 Hz, 1H), 6.88 (d, J = 8.3 Hz, 1H).[1] |

| This compound | C₁₁H₁₀BrNO₂ | 268.11 | Not available | Predicted: ~7.8 (d, 1H), ~7.7 (dd, 1H), ~7.0 (d, 1H), ~3.6 (t, 2H, N-CH₂), ~1.7 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃). Note: This is a predicted spectrum based on the structure and known chemical shifts. |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties of 5-bromo-1-propyl-1H-indole-2,3-dione

This technical guide provides a comprehensive overview of the chemical properties of this compound, a member of the isatin family of compounds. Isatin and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] This document details the synthesis, physicochemical properties, spectroscopic data, and reactivity of this specific N-propylated 5-bromo-isatin derivative.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. However, data for the parent compound, 5-bromoisatin, and related derivatives provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrNO₂ | |

| Molecular Weight | 268.09 g/mol | |

| Appearance | Likely an orange or red crystalline solid | [2][3] |

| Melting Point | 247-252 °C (for 5-bromoisatin) | [4][5] |

| Solubility | Soluble in DMF and ethanol; less soluble in water (for 5-bromoisatin) | [2][4] |

| pKa | 8.74 ± 0.20 (Predicted for 5-bromoisatin) | [3] |

Spectroscopic Data

Specific spectroscopic data for this compound is not directly available. The following table presents expected shifts based on data for the closely related 1-allyl-5-bromoindoline-2,3-dione and other isatin derivatives.

| Nucleus | Expected Chemical Shift (δ, ppm) |

| ¹H NMR | Aromatic protons: ~7.0-8.0 ppm; N-CH₂ protons: ~3.8 ppm; CH₂ protons: ~1.7 ppm; CH₃ protons: ~0.9 ppm |

| ¹³C NMR | C=O (C3): ~183 ppm; C=O (C2): ~158 ppm; Aromatic carbons: ~110-150 ppm; N-CH₂ carbon: ~40 ppm; CH₂ carbon: ~20 ppm; CH₃ carbon: ~11 ppm |

Experimental Protocols

Synthesis of this compound

The synthesis of N-alkylated isatins is a well-established procedure. The following protocol is adapted from the synthesis of 1-allyl-5-bromoindoline-2,3-dione.

Materials:

-

5-bromo-1H-indole-2,3-dione (5-bromoisatin)

-

1-Bromopropane

-

Potassium carbonate (K₂CO₃)

-

Tetra-n-butylammonium bromide (TBAB)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Ethanol

Procedure:

-

To a solution of 5-bromo-1H-indole-2,3-dione (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and tetra-n-butylammonium bromide (0.2 eq).

-

Add 1-bromopropane (1.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the solution to remove solid potassium carbonate.

-

Remove the DMF solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

-

Recrystallize the final product from ethanol to obtain pure this compound.

Reactivity and Chemical Transformations

The isatin scaffold is known for its reactivity, particularly at the C3-carbonyl group. One notable reaction is the 1,3-dipolar cycloaddition.[6] The N-propylated derivative is expected to undergo similar reactions.

1,3-Dipolar Cycloaddition: The double bond of an alkene can react with a 1,3-dipole generated from the isatin derivative to form a five-membered heterocyclic ring. This type of reaction is valuable for the synthesis of complex heterocyclic systems with potential pharmacological applications.

Biological Activity

While specific studies on the biological activity of this compound are limited, the broader class of 5-bromoindole and 5-bromoisatin derivatives has shown significant potential in several therapeutic areas.

-

Anticancer Activity: Many 5-bromoindole derivatives have demonstrated efficacy against various cancer cell lines.[1] Their mechanisms of action often involve the inhibition of key enzymes in oncogenic pathways.[7]

-

Antibacterial Activity: Certain 5-bromoindole-2-carboxamides have exhibited high antibacterial activity against pathogenic Gram-negative bacteria.[8]

-

Antiviral and Neuroprotective Properties: The indole nucleus is a key pharmacophore in the development of antiviral agents, and its derivatives have shown activity against a range of viruses.[1]

The introduction of the bromine atom at the 5-position is often associated with enhanced biological activity.[1]

Visualizations

Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound.

General Reactivity of the Isatin Core

Caption: Key chemical transformations of the isatin scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 87-48-9: 5-Bromoisatin | CymitQuimica [cymitquimica.com]

- 3. 5-Bromoisatin | 87-48-9 [chemicalbook.com]

- 4. 5-Bromoisatin CAS#: 87-48-9 [m.chemicalbook.com]

- 5. 5-Bromoisatin technical grade, 90 87-48-9 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 5-bromo-1-propyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Identification

Although the exact CAS number for 5-bromo-1-propyl-1H-indole-2,3-dione is not indexed, data for homologous compounds are available and provide a basis for predicting its properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-bromo-1H-indole-2,3-dione | 87-48-9 | C₈H₄BrNO₂ | 226.03 |

| 5-bromo-1-ethyl-1H-indole-2,3-dione | 69736-76-1[1] | C₁₀H₈BrNO₂ | 254.09[1] |

| 5-bromo-1-butyl-1H-indole-2,3-dione | 332929-55-2[2] | C₁₂H₁₂BrNO₂ | 282.13 |

| This compound | Not Available | C₁₁H₁₀BrNO₂ | 268.11 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-alkylation of 5-bromo-1H-indole-2,3-dione (5-bromoisatin). A general protocol, adapted from the synthesis of similar N-alkylated 5-bromoisatin derivatives, is provided below.[3]

Protocol: Synthesis of this compound

Materials:

-

5-bromo-1H-indole-2,3-dione

-

1-Bromopropane

-

Potassium carbonate (K₂CO₃)

-

Tetra-n-butylammonium bromide (TBAB)

-

N,N-Dimethylformamide (DMF)

-

Hexane

-

Ethyl acetate

-

Ethanol

Procedure:

-

To a solution of 5-bromo-1H-indole-2,3-dione (1.0 equivalent) in DMF, add potassium carbonate (2.5 equivalents) and tetra-n-butylammonium bromide (0.2 equivalents).

-

Add 1-bromopropane (1.1 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the solution to remove inorganic salts.

-

Remove the DMF solvent in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

-

Recrystallize the final product from ethanol to obtain pure this compound.

Caption: Synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

Derivatives of 5-bromoindole are known to exhibit a wide range of biological activities, suggesting that this compound may also possess therapeutic potential.

Anticancer Activity

Many 5-bromoindole derivatives have demonstrated anticancer properties.[4] A key mechanism of action for some of these compounds is the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] Inhibition of these receptors can disrupt downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Caption: Inhibition of EGFR/VEGFR-2 signaling pathways.

Antibacterial Activity

Various derivatives of 5-bromoisatin have been synthesized and evaluated for their antibacterial properties.[6] For instance, a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides showed high antibacterial activity against pathogenic Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[7] This suggests that this compound could also be explored for its potential as an antibacterial agent.

Conclusion

This compound is a promising, yet underexplored, derivative of 5-bromoisatin. Based on the chemistry and biological activities of related compounds, it is a viable candidate for further investigation in the fields of oncology and infectious diseases. The synthetic protocols and biological insights provided in this guide offer a solid foundation for researchers to build upon in their drug discovery and development endeavors.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-bromo-1-propyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation required for the definitive structure elucidation of 5-bromo-1-propyl-1H-indole-2,3-dione, a substituted isatin derivative of interest in medicinal chemistry. This document outlines the synthetic pathway, spectroscopic characterization, and data presentation critical for researchers in the field.

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-alkylation of 5-bromo-1H-indole-2,3-dione (5-bromoisatin). This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an appropriate propyl halide.

A general synthetic procedure is as follows: To a solution of 5-bromo-1H-indole-2,3-dione in a polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) is added to facilitate the formation of the corresponding anion. Subsequently, a propyl halide, for instance, 1-bromopropane or 1-iodopropane, is introduced, and the reaction mixture is stirred, often at room temperature or with gentle heating, until completion as monitored by thin-layer chromatography (TLC). The workup typically involves filtration to remove inorganic salts, followed by extraction and purification of the crude product by column chromatography on silica gel.

Spectroscopic and Spectrometric Analysis

The cornerstone of structure elucidation lies in the synergistic application of various spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The expected signals would correspond to the aromatic protons on the bromo-substituted benzene ring and the protons of the N-propyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of distinct carbon environments. Key signals will include those for the two carbonyl carbons of the dione moiety, the aromatic carbons, and the carbons of the propyl chain.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR (Proton) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~7.8 | d | ~2.0 | 1H |

| H-6 | ~7.7 | dd | ~8.5, 2.0 | 1H |

| H-7 | ~7.0 | d | ~8.5 | 1H |

| N-CH₂ | ~3.8 | t | ~7.5 | 2H |

| CH₂-CH₃ | ~1.7 | sextet | ~7.5 | 2H |

| CH₃ | ~0.9 | t | ~7.5 | 3H |

| ¹³C NMR (Carbon) | Predicted Chemical Shift (δ, ppm) | |||

| C-2 (C=O) | ~183 | |||

| C-3 (C=O) | ~158 | |||

| C-7a | ~150 | |||

| C-4 | ~140 | |||

| C-6 | ~127 | |||

| C-5 | ~118 | |||

| C-3a | ~117 | |||

| C-7 | ~112 | |||

| N-CH₂ | ~42 | |||

| CH₂-CH₃ | ~21 | |||

| CH₃ | ~11 |

Note: Predicted chemical shifts are based on data from similar N-alkylated isatin derivatives and are subject to variation depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound (C₁₁H₁₀BrNO₂), the expected molecular weight is approximately 282.99 g/mol . The mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio).

Table 2: Expected Mass Spectrometry Data

| Technique | Ion | Expected m/z | Notes |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ | ~284.0, 286.0 | Shows the characteristic isotopic pattern of bromine. |

| [M+Na]⁺ | ~306.0, 308.0 | Sodium adduct, also showing the bromine isotopic pattern. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of the carbonyl groups.

Table 3: Expected Infrared Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | ~1730-1750 | Strong |

| C=O (amide) | ~1700-1720 | Strong |

| C-N stretch | ~1350-1250 | Medium |

| C-Br stretch | ~600-500 | Medium |

Experimental Protocols

General Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromo-1H-indole-2,3-dione (1 equivalent) in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

-

Alkylation: Add 1-bromopropane (1.2-1.5 equivalents) dropwise to the stirred suspension.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate).

-

Workup: Once the starting material is consumed, pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy.

NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A longer acquisition time and more scans are generally required compared to ¹H NMR.

Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Introduce the sample into the mass spectrometer (e.g., an ESI-TOF or a Q-TOF instrument) via direct infusion or coupled to a liquid chromatograph. Acquire the spectrum in positive ion mode.

Infrared Spectroscopy Analysis

-

Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Analysis: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the structure elucidation process.

Caption: Molecular Structure of this compound.

Caption: General experimental workflow for synthesis and structure elucidation.

The Biological Nexus: An In-depth Technical Guide to the Bioactivity of 5-Bromo-1-propyl-1H-indole-2,3-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic introduction of a bromine atom at the 5-position and a propyl group at the N-1 position of the indole nucleus can significantly modulate the molecule's physicochemical properties, leading to enhanced therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of 5-bromo-1-propyl-1H-indole-2,3-dione and its closely related derivatives, with a primary focus on their anticancer and antimicrobial properties.

Anticancer Activity: A Multifaceted Approach to Tumor Inhibition

Derivatives of 5-bromo-isatin have demonstrated significant cytotoxic effects against a spectrum of human cancer cell lines. The introduction of various substituents at the N-1 and C-3 positions of the 5-bromo-isatin core has been a key strategy in the development of potent anticancer agents.

Quantitative Analysis of Cytotoxicity

The in vitro anticancer activity of 5-bromo-isatin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The data presented below summarizes the cytotoxic effects of various N-substituted and C-substituted 5-bromo-isatin analogs against several cancer cell lines. While specific data for the N-propyl substituent is limited, structure-activity relationship (SAR) studies have indicated that derivatives with ethyl or propyl spacers at this position are promising, particularly against breast cancer cell lines like MCF-7.[1]

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Bromo-isatin Derivative (General) | |||

| Compound with ethyl/propyl spacer | MCF-7 (Breast) | 1.56 | [1] |

| N-Benzyl-5-bromoindolin-2-one Derivatives | |||

| Compound 7c | MCF-7 (Breast) | 7.17 ± 0.94 | |

| Compound 7d | MCF-7 (Breast) | 2.93 ± 0.47 | |

| Multi-substituted Isatin Derivatives | |||

| Compound 4l (tri-substituted with halogens) | K562 (Leukemia) | 1.75 | [2] |

| Compound 4l (tri-substituted with halogens) | HepG2 (Liver) | 3.20 | [2] |

| Compound 4l (tri-substituted with halogens) | HT-29 (Colon) | 4.17 | [2] |

| 5,6,7-tribromoisatin | U937 (Lymphoma) | <10 |

Mechanisms of Anticancer Action

The anticancer activity of 5-bromo-isatin derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key enzymes involved in cancer progression.

-

Induction of Apoptosis: Many isatin derivatives exert their cytotoxic effects by triggering the intrinsic apoptotic pathway. This is often characterized by the dissipation of the mitochondrial membrane potential and the activation of caspase enzymes, such as caspase-3 and caspase-7.[3][4] The activation of these effector caspases leads to the cleavage of cellular proteins, ultimately resulting in cell death.

-

Enzyme Inhibition: Certain 5-bromo-isatin derivatives have been shown to inhibit protein kinases that are crucial for tumor cell proliferation and survival. For instance, some derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

Below is a diagram illustrating a generalized workflow for the synthesis and initial anticancer screening of these derivatives.

Caption: General workflow for the synthesis and anticancer screening of 5-bromo-isatin derivatives.

The following diagram depicts a simplified representation of the mitochondrial (intrinsic) pathway of apoptosis, a common mechanism of action for these compounds.

Caption: Simplified mitochondrial apoptosis pathway induced by 5-bromo-isatin derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

In addition to their anticancer properties, 5-bromo-isatin derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria.

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial potency is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |

| 5-Bromoindole-2-carboxamides | |||

| Compound 7a | E. coli | 0.35 - 1.25 | [5] |

| Compound 7b | E. coli | 0.35 - 1.25 | [5] |

| Compound 7c | E. coli | 0.35 - 1.25 | [5] |

| Compound 7a | P. aeruginosa | 0.35 - 1.25 | [5] |

| Compound 7b | P. aeruginosa | 0.35 - 1.25 | [5] |

| Compound 7c | P. aeruginosa | 0.35 - 1.25 | [5] |

| Isatin Hydrazone with 5-Br substitution | S. aureus | Favorable activity | |

| Isatin Hydrazone with 5-Br substitution | C. albicans | Favorable activity |

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for 5-bromo-isatin derivatives are still under investigation, but they are thought to involve the disruption of essential cellular processes in microorganisms. One proposed mechanism is the inhibition of microbial enzymes through the oxidation of essential protein thiols, leading to a loss of function and subsequent inhibition of microbial growth.

The diagram below outlines a typical workflow for antimicrobial screening.

Caption: A typical workflow for the antimicrobial screening of synthesized compounds.

Experimental Protocols

Synthesis of N-Substituted 5-Bromoisatin Derivatives (General Procedure)

A solution of 5-bromo-1H-indole-2,3-dione in a suitable solvent (e.g., DMF) is treated with a base (e.g., potassium carbonate) and an alkylating agent (e.g., 1-bromopropane). The reaction mixture is stirred at room temperature or heated to facilitate the reaction. After completion, the product is isolated by filtration and purified by recrystallization or column chromatography. The structure is then confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (5-bromo-isatin derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized by adding a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This compound derivatives and their analogs represent a promising class of bioactive molecules with significant potential in the development of novel anticancer and antimicrobial agents. The presence of the 5-bromo substituent is often associated with enhanced biological activity. Further exploration of the structure-activity relationships, particularly with varied N-1 and C-3 substitutions, will be crucial in optimizing the therapeutic efficacy and selectivity of these compounds. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the discovery and development of isatin-based therapeutics.

References

- 1. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro cytotoxicity evaluation of some substituted isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide on 5-bromo-1-propyl-1H-indole-2,3-dione: A Review of Available Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of scientific databases and literature was conducted to elucidate the core mechanism of action of 5-bromo-1-propyl-1H-indole-2,3-dione. This investigation sought to collate quantitative data, detailed experimental protocols, and define the signaling pathways associated with this specific compound. However, the search revealed a significant gap in the publicly available research. At present, there are no specific studies detailing the mechanism of action, pharmacological targets, or quantitative biological activity data for this compound.

The available literature focuses primarily on the synthesis of this and related compounds and the broader biological activities of the parent molecule, 5-bromo-1H-indole-2,3-dione (also known as 5-bromoisatin), and its various derivatives. This document summarizes the existing knowledge on the synthesis and general pharmacological context of the 5-bromo-indole-2,3-dione scaffold, providing a foundation for future research into the specific properties of the 1-propyl substituted analog.

Synthesis of this compound

The synthesis of N-alkylated 5-bromo-1H-indole-2,3-dione derivatives is a common theme in the available literature. While a specific protocol for the synthesis of the 1-propyl derivative was not found in the immediate search, the general approach involves the N-alkylation of 5-bromoisatin.

General Experimental Protocol for N-Alkylation of 5-bromoisatin:

A general procedure for the N-alkylation of 5-bromoisatin can be inferred from synthetic procedures for similar compounds.[1] This typically involves the reaction of 5-bromoisatin with an appropriate alkylating agent, such as 1-bromopropane, in the presence of a base and a suitable solvent.

-

Materials:

-

5-bromo-1H-indole-2,3-dione (5-bromoisatin)

-

1-bromopropane (or other propyl halide)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

-

Procedure:

-

5-bromoisatin is dissolved in the chosen solvent.

-

The base is added to the solution to deprotonate the indole nitrogen.

-

The alkylating agent (1-bromopropane) is added, and the reaction mixture is stirred, often at an elevated temperature, for a specified period.

-

The reaction progress is monitored using techniques such as thin-layer chromatography (TLC).

-

Upon completion, the product is isolated through standard workup procedures, which may include filtration, extraction, and purification by chromatography.

-

The following diagram illustrates a generalized workflow for the synthesis of N-alkylated 5-bromoisatin derivatives.

Biological Activities of the Broader 5-Bromo-1H-indole-2,3-dione Class

While data on the 1-propyl derivative is absent, the broader class of compounds based on the 5-bromo-1H-indole-2,3-dione scaffold has been investigated for various biological activities. Isatin and its derivatives are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2] The introduction of a bromine atom at the 5-position can modulate these activities.

Anticancer Activity

Several studies have explored the anticancer potential of derivatives of 5-bromo-1H-indole-2,3-dione. For instance, various isatin-indole conjugates, some incorporating the 5-bromo-isatin moiety, have been synthesized and evaluated for their in vitro antiproliferative activity against human cancer cell lines.[3] One study reported that a compound with a bromo substituent at the 5-position of the isatin ring showed an average IC50 value of 2.06 µM against a panel of cancer cell lines, suggesting that the 5-bromo substitution can contribute to cytotoxic activity.[3] Another study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones also demonstrated anticancer potency against MCF-7 cells.[4]

Antimicrobial Activity

The isatin scaffold is a known pharmacophore in the development of antimicrobial agents. While specific data for this compound is not available, related 5-bromoindole derivatives have been synthesized and shown to possess antibacterial properties.

Future Directions and Conclusion

The current body of scientific literature lacks specific information on the mechanism of action of this compound. The existing research provides a solid foundation for the synthesis of this compound and suggests that, like other derivatives of 5-bromoisatin, it may possess interesting biological activities.

To elucidate the core mechanism of action, future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, or computational modeling to identify the molecular targets of this compound.

-

In Vitro Biological Screening: Assessing the activity of the compound against a panel of cancer cell lines, bacterial strains, and viral assays to determine its spectrum of activity and obtain quantitative data (e.g., IC50, MIC).

-

Mechanism of Action Studies: Once a primary activity is identified (e.g., anticancer), conducting detailed studies to understand the underlying mechanism, such as cell cycle analysis, apoptosis assays, and investigation of key signaling pathways.

The following diagram outlines a potential workflow for future research to determine the mechanism of action.

References

Potential Therapeutic Targets of 5-Bromo-1-propyl-1H-indole-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-bromo-1-propyl-1H-indole-2,3-dione, a member of the substituted isatin family, holds significant promise for therapeutic applications. While direct research on this specific molecule is limited, extensive studies on its parent compound, 5-bromoisatin, and various N-substituted derivatives provide a strong foundation for identifying its potential therapeutic targets and mechanisms of action. This technical guide synthesizes the available preclinical data on related compounds to illuminate the potential anticancer, antimicrobial, and anti-inflammatory properties of this compound. The primary therapeutic potential appears to lie in the realm of oncology, with evidence pointing towards the inhibition of key signaling pathways involved in tumor growth and angiogenesis.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The introduction of a bromine atom at the 5-position of the isatin core, as seen in 5-bromoisatin, has been shown to enhance its biological efficacy.[2] Further modification at the N-1 position with an alkyl group, such as a propyl chain, can modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on the extrapolated therapeutic potential of this compound based on the activities of structurally similar molecules.

Potential Therapeutic Targets and Mechanisms of Action

Based on research into N-substituted 5-bromoisatin and other 5-bromoindole derivatives, the following therapeutic targets and mechanisms of action are proposed for this compound:

Anticancer Activity

The most significant therapeutic potential for this class of compounds lies in their anticancer properties. The proposed mechanisms are multifaceted and target key oncogenic pathways.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Several N-substituted 5-bromoindolin-2-one derivatives have demonstrated potent inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[3] Inhibition of VEGFR-2 disrupts the downstream signaling cascade, leading to a reduction in tumor neovascularization, thereby limiting tumor growth and metastasis.

-

Downregulation of Vascular Endothelial Growth Factor (VEGF) Expression: Related 5-bromoindole derivatives have been shown to decrease the expression of VEGF, the primary ligand for VEGFR-2.[4] This dual action of inhibiting both the receptor and the expression of its ligand suggests a robust anti-angiogenic effect.

-

Induction of Apoptosis: Treatment with N-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives has been shown to induce apoptosis in cancer cells, as evidenced by the upregulation of pro-apoptotic markers like caspase-3, caspase-9, and Bax, and the downregulation of the anti-apoptotic marker Bcl-2.[3]

-

Cell Cycle Arrest: These compounds can also induce cell cycle arrest, typically at the G2/M phase, preventing cancer cell proliferation.[3]

Antimicrobial Activity

Derivatives of 5-bromoisatin have shown promising activity against a range of microbial pathogens.

-

Antibacterial Activity: 5-bromoisatin derivatives have demonstrated inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5][6]

-

Antifungal Activity: Activity against fungal strains such as Candida albicans and Aspergillus niger has also been reported for 5-bromoisatin derivatives.[5][6]

Anti-inflammatory Activity

The isatin scaffold is associated with anti-inflammatory properties, and N-substitution can modulate this activity.[1] The likely mechanism involves the inhibition of pro-inflammatory mediators.

Quantitative Data from Related Compounds

The following tables summarize the quantitative data for various N-substituted 5-bromoisatin and related 5-bromoindole derivatives, providing an indication of the potential potency of this compound.

Table 1: In Vitro Anticancer Activity of N-Substituted 5-Bromoindolin-2-one Derivatives [3]

| Compound | Cell Line | IC50 (µM) |

| 7c (1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one) | MCF-7 (Breast Cancer) | 7.17 ± 0.94 |

| 7d (1-benzyl-5-bromo-3-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)indolin-2-one) | MCF-7 (Breast Cancer) | 2.93 ± 0.47 |

Table 2: VEGFR-2 Inhibitory Activity of N-Substituted 5-Bromoindolin-2-one Derivatives [3]

| Compound | IC50 (µM) |

| 7c | 0.728 |

| 7d | 0.503 |

Table 3: In Vitro Anticancer Activity of a 5-Bromo-7-azaindolin-2-one Derivative [7]

| Compound | Cell Line | IC50 (µM) |

| 23p | HepG2 (Liver Cancer) | 2.357 |

| A549 (Lung Cancer) | 3.012 | |

| Skov-3 (Ovarian Cancer) | 2.899 |

Table 4: In Vitro Cytotoxic Activity of an N-Substituted 5-Phenylisatin Derivative [8]

| Compound | Cell Line | IC50 (µM) |

| 2m (N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin) | K562 (Leukemia) | 0.03 |

Table 5: Antimicrobial Activity of 5-Bromoisatin Derivatives [5][6]

| Organism | MIC (µg/mL) |

| Escherichia coli | 25 |

| Staphylococcus aureus | 25 |

| Candida albicans | 0.355 (for a triazino[5,6-b]indole derivative) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of N-substituted 5-bromoisatin derivatives, which can be adapted for this compound.

General Synthesis of N-Propyl-5-bromoisatin

-

Dissolution: Dissolve 5-bromoisatin in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Deprotonation: Add a base, such as potassium carbonate (K₂CO₃), to the solution and stir to form the isatin anion.

-

Alkylation: Add 1-bromopropane to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

VEGFR-2 Kinase Assay (In Vitro)

-

Assay Setup: Use a commercially available VEGFR-2 kinase assay kit.

-

Reaction Mixture: Prepare a reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.

-

Compound Addition: Add various concentrations of the test compound to the reaction mixture.

-

Incubation: Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a detection reagent, which typically involves a colorimetric or fluorescent readout.

-

IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

-

Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathway

References

- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy 5-Bromoisatin | 87-48-9 [smolecule.com]

- 6. ajpp.in [ajpp.in]

- 7. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of 5-bromo-1-propyl-1H-indole-2,3-dione and its Analogs: A Technical Guide

Disclaimer: As of December 2025, a comprehensive review of scientific literature reveals a notable absence of specific in vitro studies directly investigating 5-bromo-1-propyl-1H-indole-2,3-dione. This technical guide has been compiled by leveraging available data on closely related N-alkylated 5-bromoisatin analogs to provide a representative overview for researchers, scientists, and drug development professionals. The experimental protocols and potential mechanisms of action detailed herein are based on established methodologies for the broader isatin class of compounds and should be adapted and validated for the specific molecule of interest.

Introduction to Isatin Derivatives in Preclinical Research

Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The isatin scaffold can be readily functionalized at various positions, enabling the generation of a diverse library of molecules with potential therapeutic applications, including anticancer, antiviral, and antimicrobial properties.[1] N-substitution on the isatin ring, in particular, has been a key strategy in modulating the cytotoxic and anticancer potential of these compounds.[2]

Quantitative Cytotoxicity Data of N-Alkyl Isatin Analogs

While specific data for this compound is not available, studies on analogous N-alkylated isatins demonstrate potent cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for a selection of N-alkylated isatin derivatives, providing a comparative perspective on their efficacy.

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin | K562 (Leukemia) | 0.03 | [3] |

| 5,7-Dibromo-N-(p-methylbenzyl)isatin | U937 (Lymphoma) | 0.49 | [4] |

| 5,7-Dibromo-N-(p-methylbenzyl)isatin | Jurkat (Leukemia) | 0.49 | [4] |

| Isatin-indole conjugate (5m) | HT-29 (Colon) | 1.17 (average) | [Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery] |

| Isatin-indole conjugate (5m) | ZR-75 (Breast) | 1.17 (average) | [Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery] |

| Isatin-indole conjugate (5m) | A-549 (Lung) | 1.17 (average) | [Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery] |

| 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one (7d) | MCF-7 (Breast) | 2.93 | [5] |

| 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one (7c) | MCF-7 (Breast) | 7.17 | [5] |

| Fluorinated Isatin-Hydrazone (8) | A549 (Lung) | 42.43 | [6] |

| Fluorinated Isatin-Hydrazone (8) | HepG2 (Liver) | 48.43 | [6] |

Experimental Protocols for In Vitro Cytotoxicity Assessment

The following are detailed, standardized protocols for key in vitro assays to evaluate the cytotoxic effects of isatin derivatives. These methodologies are widely applicable and can serve as a foundation for testing this compound.[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures cell metabolic activity. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of living cells.[1]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density ranging from 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and further dilute in culture medium. Treat the cells with various concentrations of the compound and a vehicle control.

-

Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[1]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric test that estimates cell number by staining total cellular protein with the aminoxanthene dye sulforhodamine B. The amount of bound dye is proportional to the total protein mass.[1]

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.[1]

-

Cell Fixation: Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for at least 1 hour at 4°C.[1]

-

Washing: Wash the plates four to five times with slow-running tap water to remove the TCA.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[1]

-

Solubilization: Air-dry the plates and then add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[1]

-

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 510 nm.[1]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Potential Signaling Pathways and Mechanism of Action

For N-substituted isatins, a prominent mechanism of action involves the disruption of microtubule dynamics. These compounds can bind to the colchicine binding site on β-tubulin, which inhibits microtubule polymerization. This destabilization of microtubule dynamics leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently induces apoptosis.[2][4]

Caption: Proposed mechanism of action for N-alkyl isatin analogs.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel isatin derivative.

Caption: General workflow for in vitro screening of isatin derivatives.

Conclusion

While direct experimental data for this compound remains to be established, the broader class of N-alkylated isatins, particularly those with halogen substitutions, demonstrates significant potential as cytotoxic agents. The provided protocols offer a robust framework for the in vitro evaluation of this specific compound, and the elucidated mechanism of action for its analogs suggests a promising avenue for further investigation into its potential as an anticancer agent. Future studies are warranted to determine the precise in vitro activity and mechanism of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Systematic Review on Cytotoxic and Anticancer Potential of N-Substituted Isatins as Novel Class of Compounds Useful in Multidrug-Resistant Cancer Therapy: In Silico and In Vitro Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An investigation into the cytotoxicity and mode of action of some novel N-alkyl-substituted isatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Isatin: A Technical Guide for Drug Development Professionals

An In-depth Whitepaper on the Core Chemistry, Synthesis, and Biological Activity of Isatin Compounds

Introduction

Isatin (1H-indole-2,3-dione) is a heterocyclic compound that has captivated chemists and pharmacologists for over a century and a half. First isolated from the oxidation of indigo, this simple yet versatile scaffold has proven to be a treasure trove for the development of novel therapeutic agents. Its unique structural features, including a fused aromatic ring, a ketone, and a γ-lactam moiety, endow it with a rich and diverse reactivity, allowing for its elaboration into a vast array of derivatives.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted biological activities of isatin and its derivatives, with a focus on providing researchers, scientists, and drug development professionals with a detailed understanding of this remarkable pharmacophore.

A Historical Journey: The Discovery and Early Elucidation of Isatin

The story of isatin is intrinsically linked to the iconic blue dye, indigo. In 1840, Otto Linné Erdmann and Auguste Laurent independently reported the isolation of a new orange-red crystalline substance from the oxidation of indigo using nitric and chromic acids.[2][3] This new compound was named isatin. For many years, isatin was primarily considered a synthetic curiosity and a key intermediate in the structural elucidation and eventual synthesis of indigo by Adolf von Baeyer.[4]

It wasn't until much later that the endogenous nature of isatin was discovered. It has been identified in plants of the genus Isatis, the fruits of the cannonball tree (Couroupita guianensis), and as a metabolic derivative of adrenaline in humans.[1][5] Isatin has also been found in the secretion from the parotid gland of Bufo frogs.[6] This realization of its presence in biological systems spurred a new wave of research into its physiological roles and therapeutic potential.

Synthetic Methodologies: Crafting the Isatin Core

The versatile biological activities of isatin derivatives have driven the development of numerous synthetic routes to the isatin core. While the original method involved the oxidation of indigo, more practical and scalable laboratory syntheses have since been established. The following sections detail the protocols for some of the most historically significant and widely used methods.

The Sandmeyer Isatin Synthesis

The Sandmeyer synthesis, first reported in 1919, remains one of the most common and reliable methods for preparing isatins from anilines.[7] The reaction proceeds in two main steps: the formation of an α-isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

Part A: Isonitrosoacetanilide [8]

-

In a 5-L round-bottomed flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.

-

To this solution, add 1300 g of crystallized sodium sulfate.

-

Prepare a solution of 46.5 g (0.5 mole) of aniline in 300 mL of water containing 51.2 g (43 mL, 0.52 mole) of concentrated hydrochloric acid. Add this aniline hydrochloride solution to the flask.

-

Finally, add a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water.

-

Heat the mixture to boiling. The reaction is typically complete within one to two minutes after boiling commences, indicated by the precipitation of the isonitrosoacetanilide.

-

Cool the reaction mixture to room temperature and filter the solid product. Wash the product with water and dry. The typical yield is 65-72 g.

Part B: Isatin [8]

-

In a 1-L round-bottomed flask equipped with a mechanical stirrer, warm 600 g (326 mL) of concentrated sulfuric acid to 50°C.

-

Gradually add 75 g (0.46 mole) of dry isonitrosoacetanilide, maintaining the temperature between 60°C and 70°C. Use external cooling to control the exothermic reaction.

-

After the addition is complete, heat the solution to 80°C and hold for 10 minutes to complete the cyclization.

-

Pour the reaction mixture onto 4 kg of crushed ice and allow it to stand for several hours.

-

Filter the precipitated crude isatin, wash with cold water until the washings are no longer acidic, and then wash with a small amount of alcohol. The typical yield of crude isatin is 50-55 g.

-

For purification, suspend 200 g of the crude product in 1 L of hot water and add a solution of 88 g of sodium hydroxide in 200 mL of water with stirring.

-

Add dilute hydrochloric acid until a slight precipitate forms, then filter.

-

Acidify the filtrate with hydrochloric acid until it is acidic to Congo red paper to precipitate the purified isatin. Filter, wash with water, and dry.

The Stolle Synthesis

The Stolle synthesis is a valuable alternative for the preparation of N-substituted isatins. It involves the acylation of a secondary arylamine with oxalyl chloride to form a chlorooxalylanilide, which is then cyclized in the presence of a Lewis acid.[9][10]

-

To a solution of N-ethylaniline (1 equivalent) in a dry, inert solvent such as dichloromethane or diethyl ether, add oxalyl chloride (1.1 equivalents) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Remove the solvent under reduced pressure to yield the crude N-ethyl-N-phenyloxamoyl chloride.

-

Dissolve the crude intermediate in a suitable solvent like carbon disulfide or dichloromethane.

-

Add a Lewis acid, such as aluminum chloride (AlCl₃, 1.2 equivalents), portion-wise at 0°C.

-

Heat the reaction mixture to reflux for 2-6 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water, brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to afford N-ethylisatin.

The Gassman Isatin Synthesis

The Gassman synthesis provides a route to isatins through the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate.[11][12]

-

To a solution of aniline (1 equivalent) in a suitable solvent, add a source of electrophilic sulfur, such as dimethyl sulfoxide (DMSO) activated with an acylating agent (e.g., acetic anhydride) or a pre-formed sulfonium salt.

-

The reaction forms an intermediate that rearranges to a 3-methylthio-2-oxindole upon heating.

-

The 3-methylthio-2-oxindole is then oxidized to isatin. This can be achieved using various oxidizing agents, such as N-chlorosuccinimide (NCS) followed by hydrolysis, or other methods.

-

The crude isatin is then purified by standard techniques like column chromatography or recrystallization.

Biological Activities of Isatin Derivatives

Isatin and its derivatives exhibit a remarkable breadth of biological activities, making them privileged scaffolds in medicinal chemistry. The ease of substitution at the N-1, C-5, and C-3 positions allows for the fine-tuning of their pharmacological properties. The most prominent activities are summarized below, with quantitative data presented in the subsequent tables.

Anticancer Activity

A vast number of isatin derivatives have been synthesized and evaluated for their anticancer properties against a wide range of human cancer cell lines. Their mechanisms of action are often multifactorial, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Table 1: Anticancer Activity of Selected Isatin Derivatives (IC₅₀ values in µM)

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Bis-isatin Analogs | 10a | Hela, HCT-116, A549, MCF-7/DOX | 8.32 - 49.73 | [6] |

| Benzofuran-isatin Hybrids | 14g | A549, HepG2, MCF-7, PC-3, HeLa | 77.2 - 88.9 | [6] |

| Benzofuran-isatin Conjugates | 12b, 12e, 12f, 12i-k | MCF-7, MCF-7/DOX, DU-145, MDR DU-145 | 47.6 - 96.7 | [6] |

| Ciprofloxacin/Gatifloxacin-1,2,3-triazole-isatin Analogs | 15i | A549, HepG2, SF-268 | 78.1 - 90.7 | [6] |

| Di/trisubstituted Isatin Analogs | 2 | Jurkat | 0.03 |[6] |

Antiviral Activity

Isatin derivatives have shown promise as antiviral agents, with activity reported against a variety of viruses, including HIV, HCV, and SARS-CoV. Methisazone, an N-methylisatin-β-thiosemicarbazone, was one of the first synthetic antiviral drugs to be used clinically.

Table 2: Antiviral Activity of Selected Isatin Derivatives

| Compound Class | Derivative | Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Norfloxacin-isatin Mannich Bases | 1a | HIV-1 | EC₅₀ | 11.3 µg/mL | [13] |

| Norfloxacin-isatin Mannich Bases | 1b | HIV-1 | EC₅₀ | 13.9 µg/mL | [13] |

| Isatin β-thiosemicarbazones | 10c, 10f, 10i | HIV (CEM cells) | EC₅₀ | 2.62 - 3.40 µM | [13] |

| Aminopyrimidinimino Isatins | 9l | HIV-1 (MT-4 cells) | EC₅₀ | >99% protection | [13] |

| Isatin-Sulfadimidine Schiff Bases | - | HIV-1 | EC₅₀ | 8 - 15.3 µg/mL | [13] |

| Isatin-Sulfadimidine Schiff Bases | - | HIV-2 | EC₅₀ | 41.5 - 125 µg/mL | [13] |

| Sulfonamide Derivatives | SPIII-5H | HCV | EC₅₀ | 17 µg/mL | [5] |

| Sulfonamide Derivatives | SPIII-Br | HCV | EC₅₀ | 19 µg/mL | [5] |

| N-substituted Isatins | 4o | SARS-CoV 3CLpro | IC₅₀ | 0.95 µM | [14] |

| N-substituted Isatins | 4k | SARS-CoV 3CLpro | IC₅₀ | 10.4 µM |[14] |

Antimicrobial Activity

The isatin scaffold has been incorporated into numerous compounds with significant antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a common measure of their efficacy.

Table 3: Antibacterial and Antifungal Activity of Selected Isatin Derivatives (MIC values in µg/mL)

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Isatin-Thiazole Derivatives | 7b, 7d, 14b | Escherichia coli ATCC 25922 | (8x better than chloramphenicol) | [6] |

| Isatin-Thiazole Derivatives | 7f | MRSA ATCC 43300 | (8x better than chloramphenicol) | [6] |

| Isatin-Thiazole Derivatives | 7h, 11f | Candida albicans ATCC 10231 | (Equivalent to Nystatin) | [6] |

| Isatin Derivatives | 3b | S. aureus, S. pyogenes, MRSA, E. coli, K. pneumoniae | 3.12 | [3] |

| Isatin Derivatives | 3e | C. tropicalis, T. rubrum | 6.25 | [3] |

| Isatin | - | Campylobacter jejuni/coli strains | <1.0 - 16.0 | [8] |

| Isatin β-thiosemicarbazones | 25 | MRSA, S. aureus, B. subtilis | 0.78 - 1.56 |[9] |

Mechanisms of Action: Unraveling the Molecular Targets

The diverse biological activities of isatin derivatives stem from their ability to interact with a multitude of cellular targets. A significant body of research has focused on their role as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.

Kinase Inhibition

Many isatin-based compounds have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). These receptors play pivotal roles in cancer progression by promoting angiogenesis, cell proliferation, and survival. By blocking the ATP-binding site of these kinases, isatin derivatives can effectively shut down these pro-tumorigenic signaling cascades.

Caption: Inhibition of the VEGFR2 signaling pathway by isatin derivatives.

Caption: Inhibition of the EGFR signaling pathway by isatin derivatives.

Induction of Apoptosis

A common downstream effect of the anticancer activity of isatin derivatives is the induction of apoptosis, or programmed cell death. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. Isatin derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15][16]

Caption: Simplified overview of apoptosis induction by isatin derivatives.

Experimental Workflows in Isatin Drug Discovery

The development of new isatin-based therapeutic agents follows a structured workflow that integrates chemical synthesis with biological evaluation. This iterative process allows for the systematic optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. biomedres.us [biomedres.us]

- 3. researchgate.net [researchgate.net]

- 4. Drug Discovery Workflow - What is it? [vipergen.com]

- 5. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. journals.irapa.org [journals.irapa.org]

- 13. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of isatin derivatives as effective SARS coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiproliferative Activity, Multikinase Inhibition, Apoptosis- Inducing Effects and Molecular Docking of Novel Isatin–Purine Hybrids | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for N-Alkylation of 5-Bromoisatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisatin is a versatile synthetic intermediate widely utilized in medicinal chemistry and drug discovery. The presence of the bromine atom at the 5-position provides a handle for further functionalization, such as through cross-coupling reactions, while the isatin core is a privileged scaffold found in numerous biologically active compounds. N-alkylation of the isatin nitrogen is a critical step in the synthesis of diverse libraries of compounds for screening and development. This protocol details a general and efficient method for the N-alkylation of 5-bromoisatin.

N-substituted 5-bromoisatin derivatives are precursors to a variety of heterocyclic compounds with a broad spectrum of pharmacological activities, including potential anticancer, antiviral, and antimicrobial properties.[1] The nature of the substituent on the isatin nitrogen can significantly influence the biological activity of the resulting molecule.

Reaction Principle

The N-alkylation of 5-bromoisatin proceeds via a nucleophilic substitution reaction. A base is employed to deprotonate the acidic N-H of the isatin ring, forming a resonance-stabilized indolide anion. This potent nucleophile then attacks the electrophilic carbon of an alkylating agent, typically an alkyl halide, to furnish the N-alkylated product.

Data Presentation

The following table summarizes representative reaction conditions and yields for the N-alkylation of isatin derivatives, which are analogous to the reactions of 5-bromoisatin.

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |

| 1 | Benzyl chloride | NaH | DMF | 0 to RT | 2-12 | ~90 | 5-phenylisatin |

| 2 | Ethyl chloroacetate | K₂CO₃ | DMF | RT | 2 | 76 | Isatin |

| 3 | Methyl iodide | K₂CO₃ | DMF | RT | 1 | 80 | Isatin |

| 4 | Propargyl bromide | K₂CO₃ | DMF | RT | 2 | 85 | Isatin |

| 5 | Allyl bromide | K₂CO₃ | DMF | RT | 1.5 | 92 | Isatin |

Note: Yields are indicative and may vary based on the specific substrate and reaction conditions.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of 5-bromoisatin using an alkyl halide and sodium hydride in an anhydrous solvent.

Materials:

-

5-Bromoisatin

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromoacetate)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromoisatin (1.0 eq).

-

Dissolution: Add anhydrous DMF or THF to dissolve the 5-bromoisatin. A typical concentration is 0.1-0.5 M.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve, so ensure adequate ventilation.

-

Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases and a suspension of the sodium salt of 5-bromoisatin forms.[2]

-

Alkylation: Slowly add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[4]

-

Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 5-bromoisatin.

Safety Precautions:

-

Sodium hydride is a flammable solid and reacts violently with water. Handle it with care in a fume hood and under an inert atmosphere.

-

Alkyl halides are often toxic and lachrymatory. Handle them in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Mandatory Visualization

Caption: Experimental workflow for the N-alkylation of 5-bromoisatin.

References

Application Notes and Protocols for 5-bromo-1-propyl-1H-indole-2,3-dione in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1-propyl-1H-indole-2,3-dione is a member of the isatin (1H-indole-2,3-dione) class of heterocyclic compounds. Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties. The isatin scaffold is a versatile platform for structural modification, allowing for the synthesis of derivatives with potentially enhanced efficacy and selectivity against various cancer cell lines.

This document provides detailed application notes and protocols based on available research on 5-bromo-1H-indole-2,3-dione and its close structural analogs. The presence of the bromine atom at the 5-position and the propyl group at the 1-position of the indole ring are key modifications that can influence the compound's pharmacokinetic and pharmacodynamic properties. Research on related compounds suggests that this compound may exert its anticancer effects through mechanisms such as the inhibition of key signaling pathways involved in tumor growth and proliferation.

Note: Specific experimental data for this compound is limited in the current scientific literature. The data and protocols presented herein are largely based on studies of structurally related 5-bromo-indole-2,3-dione derivatives and should serve as a guide for initiating research with this specific compound.

Data Presentation: Anticancer Activity of Related 5-Bromo-Indole-2,3-dione Derivatives